molecular formula C18H12ClF2NO2S B14222529 2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyridine CAS No. 558462-78-5

2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyridine

Cat. No.: B14222529
CAS No.: 558462-78-5
M. Wt: 379.8 g/mol
InChI Key: OLZKWBLXDXCQIJ-UHFFFAOYSA-N
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Description

2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyridine is an organic compound that features a pyridine ring substituted with a sulfonyl group and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyridine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Sulfonyl Chloride: The starting material, 4-chlorobenzenesulfonyl chloride, is prepared by reacting 4-chlorobenzenesulfonic acid with thionyl chloride.

    Coupling Reaction: The sulfonyl chloride is then reacted with 2,5-difluorobenzyl chloride in the presence of a base such as triethylamine to form the intermediate compound.

    Cyclization: The intermediate is then subjected to cyclization with pyridine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyridine can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic attack, leading to substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are commonly used.

    Nucleophilic Substitution: Bases like sodium hydroxide or potassium carbonate are often employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while halogenation can produce halogenated compounds.

Scientific Research Applications

2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyridine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The difluorophenyl group can enhance the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorobenzene-1-sulfonyl)methyl]pyridine
  • 2-[(2,5-Difluorophenyl)methyl]pyridine
  • 4-Chlorobenzenesulfonyl chloride

Uniqueness

2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyridine is unique due to the presence of both the sulfonyl and difluorophenyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with the individual components alone.

Properties

CAS No.

558462-78-5

Molecular Formula

C18H12ClF2NO2S

Molecular Weight

379.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-(2,5-difluorophenyl)methyl]pyridine

InChI

InChI=1S/C18H12ClF2NO2S/c19-12-4-7-14(8-5-12)25(23,24)18(17-3-1-2-10-22-17)15-11-13(20)6-9-16(15)21/h1-11,18H

InChI Key

OLZKWBLXDXCQIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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